Product packaging for 3-(5-Chlorothiophen-2-yl)-prop-2-enol(Cat. No.:)

3-(5-Chlorothiophen-2-yl)-prop-2-enol

Cat. No.: B8546460
M. Wt: 174.65 g/mol
InChI Key: ILGIMGCEZPHPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(5-Chlorothiophen-2-yl)-prop-2-enol is a chemical compound of significant interest in scientific research and development, particularly as a synthetic intermediate for the creation of more complex molecules. Its structure, featuring a chlorothiophene moiety linked to a propenol chain, makes it a valuable building block in medicinal chemistry and materials science. Thiophene-based compounds are widely investigated for their diverse pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities . The chlorothiophene unit is a common structural component in the development of novel therapeutic agents; for instance, thiophene-chalcone hybrids have demonstrated notable bioactivity, such as neuroprotective and osteoprotective effects against toxin-induced damage in preclinical models . Furthermore, the reactivity of its alcohol (-ol) group allows for further chemical transformations, enabling its use in the synthesis of a wide array of derivatives, such as chalcones and other heterocyclic systems . This compound is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClOS B8546460 3-(5-Chlorothiophen-2-yl)-prop-2-enol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7ClOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2

InChI Key

ILGIMGCEZPHPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 5 Chlorothiophen 2 Yl Prop 2 Enol and Its Congeners

Catalytic Approaches to Allylic Alcohol Synthesis

Transition metal catalysis offers powerful tools for the construction of complex molecules like 3-(5-Chlorothiophen-2-yl)-prop-2-enol. Nickel and palladium catalysts, in particular, have demonstrated remarkable efficiency and selectivity in the formation of allylic alcohols and their derivatives.

Nickel-Catalyzed Direct Coupling Strategies for Thiophene-Substituted Alkynes

Nickel catalysis has emerged as a potent strategy for the synthesis of allylic alcohols through the reductive coupling of alkynes and aldehydes. mit.edu This approach is particularly valuable for the synthesis of thiophene-substituted allylic alcohols, offering a direct route from readily available starting materials.

The ligand environment of the nickel catalyst plays a crucial role in determining the reactivity and selectivity of the coupling reaction. illinois.edu Both electronic and steric properties of the ligands significantly influence the outcome. Electron-rich ligands, such as N-heterocyclic carbenes (NHCs) and phosphines, enhance the nucleophilicity of the nickel center, facilitating the key oxidative addition step. mit.eduillinois.edu Conversely, the steric bulk of the ligand can impact the coordination of the substrates and the geometry of the catalytic intermediates, thereby influencing selectivity. illinois.edu

For instance, in the reductive coupling of alkynes and aldehydes, the choice of phosphine (B1218219) ligand can dramatically affect the reaction's efficiency. Larger phosphine ligands like tri-n-butylphosphine and triphenylphosphine (B44618) have been shown to be more reactive than smaller ones such as trimethylphosphine. mit.edu This is attributed to the less stable pre-reaction complex formed with bulkier ligands, which leads to a lower activation barrier for the subsequent steps. mit.edu The optimization of the catalyst often involves a systematic screening of various ligands to achieve the desired balance of reactivity and selectivity for a specific thiophene-substituted alkyne and aldehyde coupling pair.

Table 1: Effect of Phosphine Ligands on a Model Nickel-Catalyzed Reductive Coupling Reaction.

LigandRelative ReactivityKey Observation
PMe3LowerForms a more stable pre-reaction complex, leading to a higher activation barrier. mit.edu
PEt3HigherIncreased steric bulk compared to PMe3 destabilizes the pre-reaction complex. mit.edu
P(n-Bu)3HigherFurther increase in steric hindrance promotes catalyst turnover. mit.edu
PPh3HigherA balance of steric and electronic properties contributes to enhanced reactivity. mit.edu

A key challenge in the hydrohydroxymethylation of unsymmetrical thiophene-substituted alkynes is controlling the regioselectivity of the addition. The desired product, this compound, requires the hydroxymethyl group to add to a specific carbon of the alkyne. The regioselectivity is primarily governed by steric effects in the case of simple alkynes. mit.edu The oxidative addition of the nickel-alkyne-aldehyde complex proceeds through a five-membered cyclic transition state, and the preferred pathway is the one that minimizes steric repulsion between the substituents on the alkyne and the aldehyde. mit.edu

For conjugated enynes and diynes, electronic effects can also play a significant role, often leading to high regioselectivity. mit.edu In the context of 5-chloro-2-ethynylthiophene, the electronic nature of the thiophene (B33073) ring and the chloro-substituent will influence the polarization of the alkyne bond, which in turn directs the regiochemical outcome of the nickel-catalyzed addition. Careful selection of the ligand and reaction conditions is therefore critical to achieve high regioselectivity for the desired isomer. Chemoselectivity, the preferential reaction of one functional group over another, is also a crucial consideration, especially when the thiophene substrate contains other potentially reactive sites. Nickel catalysts, when paired with appropriate ligands, can exhibit high chemoselectivity, reacting specifically with the alkyne moiety while leaving other functional groups intact.

Palladium-Catalyzed C-C Bond Forming Reactions Utilizing Allylic Alcohol Precursors

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers powerful methods for the further functionalization of allylic alcohols like this compound. These reactions typically proceed through the formation of a π-allylpalladium intermediate, which can then react with a variety of nucleophiles.

The key step in palladium-catalyzed reactions of allylic alcohols is the activation of the C-O bond and the subsequent formation of a π-allylpalladium complex. This process is believed to occur through a two-step sequence. Initially, the palladium(0) catalyst coordinates to the double bond of the allylic alcohol. This is followed by an oxidative addition step where the C-O bond is cleaved, leading to the formation of a cationic π-allylpalladium(II) species. nih.govillinois.edu The leaving group, typically a hydroxide (B78521) or a related species, is displaced in this process. The formation of this intermediate is crucial as it renders the allylic system electrophilic and susceptible to nucleophilic attack. The stability and reactivity of the π-allylpalladium intermediate are influenced by the ligands on the palladium center and the substituents on the allylic fragment.

π-Allylpalladium intermediates derived from allylic alcohols are valuable synthons for the construction of heterocyclic rings through annulation reactions. acs.orgrsc.org In these transformations, the π-allylpalladium complex acts as a three-carbon electrophile that can react with a nucleophile tethered to an aromatic or heteroaromatic ring. This intramolecular cyclization leads to the formation of a new ring fused to the original heterocycle.

For a substrate like this compound, the thiophene ring itself or a suitably positioned nucleophile on a substituent could participate in the annulation. The reaction would involve the initial formation of the π-allylpalladium complex, followed by an intramolecular attack of the nucleophile onto one of the terminal carbons of the allyl system. The final step is typically a reductive elimination or a similar process that regenerates the palladium(0) catalyst and yields the annulated heterocyclic product. This strategy provides a powerful and convergent approach to complex polycyclic heteroaromatic systems.

Table 2: Key Steps in Palladium-Catalyzed Heterocycle Annulation.

StepDescriptionKey Intermediate
1. Catalyst CoordinationA Pd(0) catalyst coordinates to the double bond of the allylic alcohol.Pd(0)-alkene complex
2. Oxidative AdditionThe C-O bond of the allylic alcohol is cleaved, forming a Pd(II) species. nih.govillinois.eduπ-Allylpalladium(II) complex
3. Intramolecular Nucleophilic AttackA tethered nucleophile attacks the π-allyl system.Cyclized palladium intermediate
4. Catalyst RegenerationThe active Pd(0) catalyst is regenerated, and the final annulated product is released.Final Product

Other Transition Metal-Mediated Syntheses

While palladium and ruthenium catalysis are common in C-C bond formation, other transition metals offer unique reactivity and selectivity for the synthesis of thiophene-containing allylic alcohols and their precursors.

Copper-Catalyzed Syntheses: Copper catalysts are an economical and effective option for constructing thiophene rings and for subsequent functionalization. nih.govscispace.comresearchgate.net Copper(I) iodide (CuI), for instance, has been used to catalyze the synthesis of 2,5-disubstituted thiophenes from haloalkynes and a sulfur source like sodium sulfide (B99878) (Na₂S·9H₂O). acs.org This method is tolerant of various functional groups on the alkyne, including aryl and other heterocyclic groups, providing a direct route to precursors of the target allylic alcohol. acs.org Another approach involves the copper-catalyzed tandem addition/cycloisomerization of terminal alkynes to 1-phenylsulfonylalkylidenethiiranes, which yields functionalized thiophenes. mdpi.com Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is another versatile reagent that can mediate cross-coupling reactions to build the carbon skeleton necessary for the target molecule. scispace.com

Rhodium-Catalyzed Syntheses: Rhodium catalysts are particularly effective for C-H activation and annulation reactions, enabling the construction of complex fused-ring systems containing thiophene. acs.orgresearchgate.net For instance, rhodium(III) catalysts can mediate the dehydrogenative annulation of thiophene-2-carboxamides with alkynes to produce substituted benzo[c]thiophenes. acs.org While not a direct synthesis of the target allylic alcohol, this demonstrates the power of rhodium catalysis in building complex thiophene-based scaffolds that can be further elaborated. Kurandina et al. developed a rhodium-catalyzed method to create fully substituted thiophenes from 1,2,3-thiadiazoles and alkynes, offering high regioselectivity. nih.gov

Nickel-Catalyzed Syntheses: Nickel catalysis provides a valuable alternative for cross-coupling reactions. A notable application is the catalytic asymmetric reductive coupling of alkynes and aldehydes to produce allylic alcohols. organic-chemistry.org This method, utilizing a Ni(cod)₂ catalyst with a chiral phosphine ligand like (+)-(neomenthyl)diphenylphosphine (NMDPP), can generate trisubstituted allylic alcohols with high enantioselectivity and complete E/Z selectivity. organic-chemistry.org This approach could be directly applied to an appropriate chlorothiophene-substituted alkyne and an aldehyde to construct the desired allylic alcohol stereoselectively.

The following table summarizes representative transition metal-mediated reactions for thiophene synthesis.

Catalyst SystemReactantsProduct TypeKey Features
CuI / 1,10-phenanthrolineHaloalkynes, Na₂S2,5-Disubstituted ThiophenesOne-pot procedure, excellent regioselectivity, tolerant of various functional groups. acs.org
[RhCp*Cl₂]₂ / Cu(OAc)₂Thiophen-2-carboxamides, AlkynesBenzo[c]thiophenesDehydrogenative annulation, C-H activation. acs.org
Ni(cod)₂ / NMDPPAlkynes, Aldehydes(E)-Allylic AlcoholsAsymmetric reductive coupling, high enantioselectivity (>96% ee). organic-chemistry.org

Stereoselective Synthesis of this compound

Achiral synthesis of this compound would typically involve the addition of a vinyl organometallic reagent to 5-chlorothiophene-2-carboxaldehyde or the addition of a 5-chlorothiophen-2-yl organometallic reagent to acrolein. However, controlling the stereochemistry to produce a single enantiomer requires more sophisticated strategies.

Asymmetric Catalysis for Enantioselective Allylic Alcohol Formation

Catalytic asymmetric synthesis is a powerful tool for generating enantioenriched allylic alcohols directly from prochiral starting materials. nih.gov A common strategy involves the enantioselective addition of vinyl or alkenyl nucleophiles to aldehydes.

For example, the asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by a chiral ligand such as (-)-2-exo-morpholinoisoborne-10-thiol, can produce (E)-allylic alcohols in excellent yields and with very high enantioselectivity (>95% ee). organic-chemistry.org This could be adapted for the synthesis of the target compound by using a vinylzinc reagent and 5-chlorothiophene-2-carboxaldehyde. Palladium-catalyzed decarboxylative allylic alkylation is another modern approach for the asymmetric synthesis of molecules with quaternary N-heterocycles, showcasing the power of palladium in creating chiral centers. pharmtech.com

While many methods favor the formation of (E)-allylic alcohols, specific strategies have been developed to achieve high (Z)-selectivity. rsc.org One effective one-pot method involves the hydroboration of a 1-halo-1-alkyne, followed by reaction with t-BuLi, transmetalation with a dialkylzinc reagent, and subsequent reaction with an aldehyde. nih.govnih.gov This sequence generates a (Z)-disubstituted vinylzinc intermediate that reacts with the aldehyde to stereospecifically produce the (Z)-allylic alcohol. nih.gov

A catalytic asymmetric version of this process has been developed. nih.gov It was discovered that lithium halides generated in situ can promote a rapid, non-enantioselective background reaction. The addition of an inhibitor like tetraethylethylenediamine (TEEDA) suppresses this background reaction, allowing a chiral zinc-based Lewis acid catalyst to control the enantioselectivity, affording (Z)-disubstituted allylic alcohols with up to 98% ee. nih.govnih.gov

Another powerful technique for accessing enantioenriched (Z)-allylic alcohols is the kinetic resolution of racemic Z/E mixtures via Ru-catalyzed selective dehydrogenation. researchgate.netacs.org This method not only isolates the allylic alcohol with pure (Z)-geometry but also achieves very high selectivity factors. researchgate.net

The asymmetric synthesis of thiophene-containing compounds presents unique challenges. rsc.orgrsc.orgresearchgate.net The sulfur atom in the thiophene ring can act as a Lewis base and coordinate to the metal center of a catalyst. This coordination can alter the catalyst's electronic properties and steric environment, potentially leading to lower reactivity, catalyst inhibition, or reduced enantioselectivity.

Despite these challenges, significant progress has been made. rsc.orgrsc.org One solution is the rational design of substrates and catalysts to minimize unwanted interactions or to harness them for stereocontrol. For instance, iridium-catalyzed kinetic resolution of allylic alcohols containing a thiophene ring has been successfully achieved with good results. rsc.orgsemanticscholar.org Another strategy involves the use of vinylidene ortho-quinone methide (VQM) intermediates, which can undergo intramolecular reactions with thiophene moieties catalyzed by a chiral Brønsted base to form chiral spiranes with excellent enantioselectivity. rsc.orgrsc.org Furthermore, sequential C-H functionalization using a pH-sensitive directing group allows for controlled arylation at different positions of the thiophene ring in an aqueous medium, offering a green and efficient way to build molecular complexity. acs.org

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture of chiral allylic alcohols. rsc.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the unreacted, enantioenriched starting material and/or the enantioenriched product.

Iridium-Catalyzed Asymmetric Hydrogenation: A highly effective method for the kinetic resolution of a broad range of trisubstituted secondary and tertiary allylic alcohols is iridium-catalyzed asymmetric hydrogenation. rsc.orgsemanticscholar.org This approach has been successfully applied to heteroaromatic compounds, including those with a thiophene ring, providing the unreacted allylic alcohols in high enantiopurity (up to >99% ee) and with large selectivity factors (s up to 211). rsc.orgsemanticscholar.org

Ruthenium-Catalyzed Hydrogen Transfer: Ru-catalyzed hydrogen transfer is another efficient method for the kinetic resolution of aryl-alkenyl alcohols. nih.gov Using a chiral Ru-catalyst, racemic allylic alcohols, including a thiophene-substituted analog, were resolved to give excellent enantioselectivities (91–99.9% ee) at useful conversions. nih.gov

Chiral Acid/Metal Co-Catalysis: A co-catalyst system composed of a chiral bisphosphoric acid and a silver(I) salt can achieve highly efficient kinetic resolution of racemic tertiary allylic alcohols through an intramolecular allylic substitution reaction. nih.gov This method yields enantioenriched diene monoepoxides along with the recovered tertiary allylic alcohol, both in a highly enantioselective manner. nih.gov

The table below presents data on the kinetic resolution of various allylic alcohols, including a thiophene-containing substrate.

SubstrateCatalyst System% ee (recovered)Conversion (%)Selectivity (s)Reference
1-(Thiophen-3-yl)prop-2-en-1-olRu-(S)-iPrPyme-catalyst91%52%13 nih.gov
1-Phenylprop-2-en-1-olIr-N,P complex>99%55%102 semanticscholar.org
(E)-4-Phenylbut-3-en-2-olIr-N,P complex99%54%41 semanticscholar.org
(E)-1,3-Diphenylprop-2-en-1-olIr-N,P complex>99%51%125 semanticscholar.org

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantioenriched product. This is a reliable and often highly selective method. researchgate.net

For the synthesis of chiral allylic alcohols, a common approach involves attaching a chiral auxiliary to a carbonyl compound and then performing a diastereoselective addition reaction. For example, oxazolidinones (Evans auxiliaries) are widely used to control the stereochemistry of aldol (B89426) reactions. wikipedia.orgspringerprofessional.de A substrate like 5-chloro-2-acetylthiophene could be attached to an Evans auxiliary. Subsequent deprotonation and reaction with formaldehyde (B43269) would proceed with high diastereoselectivity, and removal of the auxiliary would yield the chiral allylic alcohol.

Similarly, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid derivative, it forms an amide. The α-proton can be removed to form a chiral enolate, which then reacts diastereoselectively with an electrophile. This strategy could be adapted to build the carbon backbone of the target molecule.

Heterocyclic compounds themselves, such as those derived from carbohydrates or pyrrolidines, can also serve as effective chiral auxiliaries in various asymmetric transformations, including alkylations and aldol additions, which are key steps in constructing chiral alcohol moieties. springerprofessional.de The rigidity and defined stereochemistry of these auxiliaries allow for efficient transfer of chirality. springerprofessional.desfu.ca

Organometallic and Organocatalytic Approaches

The construction of the carbon-carbon bond between the thiophene ring and the propenol side chain can be efficiently achieved using modern synthetic methods. Organometallic and organocatalytic strategies offer high degrees of selectivity and efficiency.

Organometallic approaches often involve the reaction of a thiophene-based organometallic reagent with a suitable electrophile, or vice versa. For instance, the addition of a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium, to 5-chlorothiophene-2-carbaldehyde (B1662047) represents a direct method to form the carbon skeleton of the target molecule. Subsequent reduction of the resulting ketone would yield the desired allylic alcohol. Transition metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, could also be employed to construct the C-C bond, followed by functional group manipulations to install the alcohol. organic-chemistry.org For example, a Heck reaction between 2-bromo-5-chlorothiophene (B1265590) and acrolein, followed by selective reduction of the aldehyde, would lead to the target compound.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for toxic or expensive metal catalysts. researchgate.net For the synthesis of chiral this compound, an asymmetric allylation of 5-chlorothiophene-2-carbaldehyde using an organocatalyst would be a plausible route. Chiral secondary amines or phosphoric acids could catalyze the enantioselective addition of an allyl group from a suitable donor, such as an allylboronate or allyltrichlorosilane. Furthermore, organocatalytic domino reactions can be envisioned to construct the thiophene ring and the side chain in a single, efficient process. researchgate.net

Method Catalyst/Reagent Precursors Key Features
Grignard AdditionVinylmagnesium bromide5-Chlorothiophene-2-carbaldehydeDirect C-C bond formation
Heck CouplingPalladium complex2-Bromo-5-chlorothiophene, AcroleinVersatile for substituted alkenes
Asymmetric AllylationChiral organocatalyst5-Chlorothiophene-2-carbaldehyde, AllylboronateEnantioselective synthesis

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rsc.org The synthesis of this compound can be designed to be more environmentally benign by considering several factors.

One of the key principles of green chemistry is the use of safer solvents. Traditional organic solvents can be replaced with greener alternatives such as ethanol, water, or ionic liquids. nih.govrsc.org For instance, the synthesis of halogenated thiophenes has been successfully demonstrated in ethanol, which is an environmentally friendly solvent. nih.govuwf.edu Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. nih.gov The Paal-Knorr synthesis of thiophenes, a classical method, has been adapted to microwave conditions, often leading to higher yields in shorter times. nih.govnih.gov

The choice of catalyst is also crucial from a green chemistry perspective. Utilizing non-toxic and recyclable catalysts is highly desirable. Metal-free synthetic methodologies are being developed to avoid metal toxicity. nih.gov For the synthesis of thiophene derivatives, methods employing elemental sulfur in the presence of a base offer a greener alternative to traditional methods that use harsh reagents. nih.gov Furthermore, the development of solvent-free reaction conditions represents a significant step towards a more sustainable synthesis. rsc.org

Green Approach Technique/Reagent Benefit
Greener SolventsEthanol, Water, Ionic LiquidsReduced toxicity and environmental impact
Energy EfficiencyMicrowave-assisted synthesisFaster reactions, lower energy consumption
Safer ReagentsElemental sulfur, Metal-free catalystsAvoids toxic metals and harsh reagents
Waste ReductionSolvent-free reactionsMinimizes solvent waste

Chemical Reactivity and Mechanistic Investigations of 3 5 Chlorothiophen 2 Yl Prop 2 Enol

Electrophilic and Nucleophilic Reactions at the Allylic Position

The allylic position of 3-(5-chlorothiophen-2-yl)-prop-2-enol is a hub of reactivity. The adjacent double bond and the heteroaromatic ring influence the electronic properties of this position, making it susceptible to both electrophilic and nucleophilic attack.

Nucleophilic substitution reactions at the allylic position are well-documented for analogous allylic alcohols. These reactions often proceed via an S_N2' mechanism, where the nucleophile attacks the double bond, leading to a shift of the double bond and displacement of the leaving group. For this compound, the hydroxyl group would first need to be converted into a better leaving group, for instance by protonation or conversion to a sulfonate ester.

Electrophilic reactions can also occur at the allylic position. For example, allylic halogenation can be achieved using reagents that provide a low concentration of halogen, proceeding through a radical chain mechanism. The stability of the resulting allylic radical is enhanced by resonance delocalization over the adjacent double bond and the thiophene (B33073) ring.

Transformations Involving the Hydroxyl Group

The hydroxyl group is a versatile functional handle for a wide array of chemical modifications, allowing for the synthesis of a variety of derivatives.

Etherification and Esterification Reactions

The synthesis of ethers from this compound can be accomplished under standard conditions. For instance, the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would yield the corresponding ether.

Esterification of the allylic alcohol can be achieved through several methods. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Catalytic methods for the direct synthesis of allylic esters from olefins and carboxylic acids have also been developed. nih.gov

Table 1: Representative Esterification Reactions of Allylic Alcohols

Carboxylic AcidReagent/CatalystProductYield (%)
Acetic AcidAcetic Anhydride, Pyridine (B92270)3-(5-Chlorothiophen-2-yl)prop-2-enyl acetate>90
Benzoic AcidBenzoyl Chloride, Et3N3-(5-Chlorothiophen-2-yl)prop-2-enyl benzoate>95
Trichloroacetic AcidPd(II) catalyst3-(5-Chlorothiophen-2-yl)prop-2-enyl trichloroacetateHigh

Note: The data in this table is representative of typical esterification reactions of allylic alcohols and is intended for illustrative purposes.

Oxidation Reactions

The oxidation of the primary allylic alcohol group in this compound can lead to either the corresponding aldehyde, 3-(5-chlorothiophen-2-yl)propenal, or the carboxylic acid, 3-(5-chlorothiophen-2-yl)propenoic acid, depending on the oxidant and reaction conditions.

For the selective oxidation to the aldehyde, a variety of mild oxidizing agents can be employed. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used to avoid over-oxidation to the carboxylic acid. Copper-catalyzed aerobic oxidation has also been shown to be effective for the selective oxidation of primary allylic alcohols to their corresponding aldehydes. bohrium.com

To achieve the carboxylic acid, stronger oxidizing agents are necessary. Jones reagent (chromic acid in acetone) is a classic method for oxidizing primary alcohols to carboxylic acids. organic-chemistry.org A two-step, one-pot procedure involving a copper-catalyzed oxidation to the aldehyde followed by a chlorite (B76162) oxidation can also be employed. rsc.org

Table 2: Oxidation Products of this compound

Oxidizing AgentProduct
MnO₂, PCC, DMP3-(5-Chlorothiophen-2-yl)propenal
Jones Reagent, NaOCl₂3-(5-Chlorothiophen-2-yl)propenoic acid

Note: This table illustrates the expected products from the oxidation of the title compound with different types of reagents.

Dehydration Pathways

The dehydration of this compound would lead to the formation of a conjugated diene system. This acid-catalyzed elimination reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon atom. The extended conjugation with the thiophene ring would be a driving force for this reaction. The expected product would be 2-chloro-5-(prop-1,2-dien-1-yl)thiophene or its rearranged isomers. The specific conditions, such as the choice of acid catalyst and temperature, would influence the regioselectivity and stereoselectivity of the resulting double bonds.

Reactivity of the Chlorothiophene Ring

The chlorothiophene ring, while aromatic, is also a site for specific chemical transformations, particularly involving the carbon-chlorine bond.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the case of this compound, the chlorine atom on the thiophene ring can be exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium. This reaction is generally very fast and is often performed at low temperatures to prevent side reactions. wikipedia.org

The rate of halogen-metal exchange typically follows the trend I > Br > Cl, meaning that the exchange with chlorine is the slowest. wikipedia.org However, it is still a feasible transformation. The presence of the allylic alcohol moiety could potentially interfere with the reaction, as the organolithium reagent is a strong base and could deprotonate the hydroxyl group. This can often be overcome by using two equivalents of the organolithium reagent, with the first equivalent acting as a base and the second performing the halogen-metal exchange.

The resulting lithiated thiophene species is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new substituents at the 5-position of the thiophene ring. This methodology provides a versatile route for the elaboration of the this compound scaffold. For instance, quenching the lithiated intermediate with carbon dioxide would yield the corresponding carboxylic acid.

Table 3: Potential Products from Halogen-Metal Exchange and Subsequent Electrophilic Quench

ElectrophileProduct
H₂O3-(Thiophen-2-yl)prop-2-enol
CO₂5-(3-Hydroxyprop-1-en-1-yl)thiophene-2-carboxylic acid
(CH₃)₂CO2-(5-(3-Hydroxyprop-1-en-1-yl)thiophen-2-yl)propan-2-ol
CH₃I3-(5-Methylthiophen-2-yl)prop-2-enol

Note: This table presents hypothetical products based on established halogen-metal exchange chemistry.

Cross-Coupling Reactions at the Halogenated Position

The chlorine atom on the thiophene ring of this compound serves as a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Several such reactions are anticipated to be highly effective for the functionalization of this molecule.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chlorothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for creating biaryl linkages or for introducing alkyl, alkenyl, or alkynyl groups. For this compound, a Suzuki-Miyaura coupling could be employed to synthesize a variety of derivatives by replacing the chlorine atom with a new substituent. The choice of catalyst and ligands is crucial for the successful coupling of chloro-heterocycles, with electron-rich and sterically hindered phosphine (B1218219) ligands often being employed to facilitate the oxidative addition step.

Stille Coupling: The Stille reaction offers another powerful tool for the functionalization of this compound, utilizing an organotin reagent as the coupling partner. wikipedia.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the allylic alcohol. The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of the thiophene ring by coupling with an alkene. organic-chemistry.orgnih.govnih.gov In the context of this compound, this would involve the reaction of the chlorinated thiophene with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the chlorine atom.

ReactionCoupling PartnerTypical CatalystTypical BasePotential Product from this compound
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/SPhosNa₂CO₃, K₃PO₄, CsF3-(5-R-thiophen-2-yl)-prop-2-enol
StilleR-Sn(Bu)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂-3-(5-R-thiophen-2-yl)-prop-2-enol
HeckAlkene (R'-CH=CH₂)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃3-(5-(R'-CH=CH)-thiophen-2-yl)-prop-2-enol

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for the functionalization of aromatic systems. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the chloro group and the 3-hydroxyprop-2-enyl group.

The chlorine atom is a deactivating but ortho, para-directing group due to the competing effects of its electron-withdrawing inductive effect and electron-donating resonance effect. The 3-hydroxyprop-2-enyl group at the 2-position is likely to be an activating, ortho, para-directing group. In the case of this compound, the positions ortho and para to the activating 3-hydroxyprop-2-enyl group are the 3- and 5-positions. The 5-position is already substituted with a chlorine atom. Therefore, electrophilic attack would be directed primarily to the 3- and 4-positions of the thiophene ring. The chlorine at the 5-position will direct incoming electrophiles to the 3-position. The combined directing effects would likely favor substitution at the 3- and 4-positions.

Nitration: Nitration of the thiophene ring can be achieved using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride. stackexchange.comorgsyn.org Given the reactivity of the thiophene ring, milder nitrating agents might be necessary to avoid over-reaction or decomposition. The expected products would be 3-(5-chloro-3-nitrothiophen-2-yl)-prop-2-enol and 3-(5-chloro-4-nitrothiophen-2-yl)-prop-2-enol.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid or in a suitable solvent. The regiochemical outcome would again be directed to the 3- and 4-positions.

ReactionReagentsExpected Major Products
NitrationHNO₃/H₂SO₄ or HNO₃/(CH₃CO)₂O3-(5-Chloro-3-nitrothiophen-2-yl)-prop-2-enol and 3-(5-Chloro-4-nitrothiophen-2-yl)-prop-2-enol
BrominationBr₂/FeBr₃ or NBS3-(3-Bromo-5-chlorothiophen-2-yl)-prop-2-enol and 3-(4-Bromo-5-chlorothiophen-2-yl)-prop-2-enol
ChlorinationCl₂/AlCl₃ or NCS3-(3,5-Dichlorothiophen-2-yl)-prop-2-enol and 3-(4,5-Dichlorothiophen-2-yl)-prop-2-enol

Rearrangement Reactions (e.g., Claisen, Cope)

The allylic alcohol functionality in this compound makes it a potential substrate for sigmatropic rearrangement reactions, such as the Claisen and Cope rearrangements. These reactions are powerful tools for the formation of new carbon-carbon bonds and for accessing complex molecular architectures.

Thio-Claisen Rearrangement: While a classic Claisen rearrangement involves an allyl vinyl ether, a sulfur analog, the thio-Claisen rearrangement, can occur with allyl aryl sulfides. acs.org For this compound to undergo a direct Claisen-type rearrangement, it would first need to be converted to an appropriate precursor, such as an allyl vinyl ether or a related sulfur-containing analogue. For instance, conversion of the alcohol to a xanthate followed by heating could initiate a cardiff.ac.ukcardiff.ac.uk-sigmatropic rearrangement. A more direct possibility is the thio-Claisen rearrangement of a related S-allyl derivative of a thiophenol.

Cope Rearrangement: The Cope rearrangement is a cardiff.ac.ukcardiff.ac.uk-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.comjk-sci.com The parent compound, this compound, is not a 1,5-diene. However, if the molecule were to be elaborated to contain a 1,5-diene system, a Cope rearrangement could be envisioned. For example, vinylation of the alcohol followed by the introduction of another vinyl group could set the stage for such a rearrangement. The oxy-Cope rearrangement is a variation where a hydroxyl group is present at the 3-position of the 1,5-diene, leading to the formation of an enol that tautomerizes to a carbonyl compound. masterorganicchemistry.com

Detailed Mechanistic Studies of 1,2-Transfer Reactions

The allylic system in this compound is prone to 1,2-transfer reactions, particularly under conditions that generate a carbocation or a radical at the allylic position. These rearrangements involve the migration of a group, typically a hydride or an alkyl group, to an adjacent electron-deficient center.

Cationic Mechanisms: The formation of an allylic carbocation from this compound, for instance, through protonation of the hydroxyl group followed by loss of water, would generate a resonance-stabilized cation. This intermediate could then undergo a 1,2-hydride shift to form a more stable carbocation, if such a rearrangement leads to a thermodynamically more favorable species. researchgate.netlibretexts.org The stability of the resulting carbocation would be influenced by the electronic properties of the substituted thiophene ring.

Radical Mechanisms: Allylic radicals can also undergo rearrangements. The generation of a radical at the allylic position, for example through hydrogen abstraction by a radical initiator, could lead to subsequent intramolecular reactions. Radical cyclization is a common reaction pathway for unsaturated radical intermediates. mdpi.comwikipedia.org In the case of a radical derived from this compound, cyclization onto the thiophene ring could be a possibility, leading to the formation of a new ring system.

Hypervalent iodine reagents are known to mediate a variety of oxidative rearrangements, including those involving allylic alcohols. cardiff.ac.uknih.govnih.govd-nb.info These reagents can act as powerful electrophiles, activating the double bond of the allylic alcohol and inducing a rearrangement cascade. For example, treatment of an allylic alcohol with a hypervalent iodine(III) reagent can lead to the formation of a key iodonium (B1229267) intermediate. Subsequent fragmentation and rearrangement can result in the formation of α-functionalized carbonyl compounds. nih.govd-nb.info

Derivatization Strategies and Scaffold Modification Based on 3 5 Chlorothiophen 2 Yl Prop 2 Enol

Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of 3-(5-chlorothiophen-2-yl)-prop-2-enol can be approached by introducing additional functionalities to the core structure or by varying the substituents on the thiophene (B33073) ring.

The allylic alcohol group is a primary site for introducing new functional groups. Oxidation of the alcohol can yield the corresponding α,β-unsaturated aldehyde or ketone, which can then serve as intermediates for a variety of subsequent reactions. For instance, condensation of the ketone with substituted hydrazines could lead to the formation of pyrazoline derivatives. Furthermore, the hydroxyl group can be esterified or etherified to introduce a wide range of functionalities, potentially altering the compound's lipophilicity and pharmacokinetic profile.

Another key reactive site is the double bond of the propenol side chain. It can undergo various addition reactions. For example, epoxidation of the double bond would yield an epoxide, a versatile intermediate for the introduction of nucleophiles. Dihydroxylation can lead to the corresponding diol, increasing the polarity of the molecule.

Starting MaterialReagent/ConditionProduct Functional GroupPotential Derivative Class
This compoundMnO2α,β-Unsaturated AldehydeChalcone-like precursor
This compoundPCCα,β-Unsaturated KetoneChalcone (B49325) analog
This compoundAcyl chloride, Pyridine (B92270)EsterPro-drugs, modified lipophilicity
This compoundm-CPBAEpoxideEpoxide-opened products
This compoundOsO4, NMODiolPolar derivatives

The chloro-substituent at the 5-position of the thiophene ring is a key handle for modification through various cross-coupling reactions. For instance, Suzuki coupling with aryl or heteroaryl boronic acids can introduce diverse aromatic systems, expanding the structural diversity of the scaffold. Similarly, Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl moieties, which can serve as precursors for further transformations or as pharmacophores themselves. Buchwald-Hartwig amination could be used to introduce substituted amines, significantly altering the electronic and steric properties of the thiophene ring.

The hydrogen atom at the 3- or 4-position of the thiophene ring can also be targeted for functionalization through electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

Position on Thiophene RingReaction TypeReagentIntroduced Substituent
5-position (Cl)Suzuki CouplingArylboronic acid, Pd catalystAryl group
5-position (Cl)Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl group
5-position (Cl)Buchwald-Hartwig AminationAmine, Pd catalystAmino group
3- or 4-position (H)Vilsmeier-Haack ReactionPOCl3, DMFFormyl group
3- or 4-position (H)Friedel-Crafts AcylationAcyl chloride, Lewis acidAcyl group

Cyclization Reactions and Formation of Fused Ring Systems

The inherent functionality of this compound and its derivatives can be exploited to construct fused heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of novel polycyclic scaffolds with potentially interesting biological activities.

For example, derivatives where the hydroxyl group is converted to a suitable leaving group could undergo intramolecular Heck reactions if an aryl or vinyl halide is present elsewhere in the molecule. Another strategy involves the introduction of a nucleophilic group on a substituent, which can then attack the electrophilic carbon of the α,β-unsaturated system in a Michael addition, leading to the formation of a new ring.

Furthermore, Diels-Alder reactions with the diene system of the thiophene ring, although challenging due to the aromaticity of thiophene, could potentially be employed under specific conditions to construct bicyclic adducts. More commonly, the propenol side chain can be elaborated and then participate in cyclization reactions. For instance, conversion of the alcohol to an aldehyde followed by a multi-component reaction could yield fused pyrimidine (B1678525) or pyridine rings.

Cyclization StrategyKey IntermediateResulting Fused System
Intramolecular Heck ReactionDerivative with appropriate leaving group and halideThieno-fused carbocycle
Intramolecular Michael AdditionDerivative with a tethered nucleophileThieno-fused heterocycle
Pfitzinger Reactionα,β-unsaturated ketone derivative and isatinThieno[2,3-b]quinoline
Gewald Aminothiophene Synthesisα,β-unsaturated nitrile derivativeFused aminothiophene

Polymerization and Materials Science Applications of Derivatives

The vinyl group in the propenol side chain of this compound and its derivatives makes them potential monomers for polymerization. The presence of the thiophene ring is of particular interest in materials science, as polythiophenes are well-known for their conducting and semiconducting properties.

Derivatives of this compound, where the hydroxyl group is protected or modified, could be subjected to radical, cationic, or anionic polymerization to yield polymers with pendant chlorothiophenyl groups. The properties of these polymers, such as their solubility, thermal stability, and electronic characteristics, would be influenced by the nature of the substituents on the polymer backbone and the thiophene ring.

Furthermore, electropolymerization of suitable derivatives could lead to the formation of conductive polymer films on electrode surfaces. These materials could have potential applications in organic electronics, such as in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The chlorine substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Polymerization MethodMonomer TypePotential Polymer PropertiesPotential Application
Radical PolymerizationAcrylate or methacrylate (B99206) ester derivativeSoluble, processableOrganic dielectrics
ElectropolymerizationDerivative with unprotected α-position on thiopheneConductive filmSensor, OFET
Ring-Opening Metathesis Polymerization (ROMP)Norbornene derivativeWell-defined architectureFunctional materials

Design and Synthesis of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, the thiophene ring is a prime candidate for bioisosteric replacement.

Common bioisosteres for a thiophene ring include other five-membered heterocycles such as furan (B31954), pyrrole (B145914), and thiazole. These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. For instance, replacing the thiophene with a furan ring would introduce a more electronegative oxygen atom, potentially influencing interactions with biological targets. A pyrrole ring would introduce a hydrogen bond donor.

The chlorine atom can also be replaced by other groups of similar size and electronic properties, such as a trifluoromethyl group or a cyano group. These modifications can impact the lipophilicity and metabolic stability of the compound.

Original GroupBioisosteric ReplacementRationale for Replacement
ThiopheneFuranModulate electronics, potential for H-bonding interaction with oxygen
ThiophenePyrroleIntroduce H-bond donor, alter electronics
ThiopheneThiazoleIntroduce additional heteroatom, alter dipole moment
ThiophenePhenylIncrease lipophilicity, different steric profile
ChlorineTrifluoromethylIncrease lipophilicity, metabolic blocker
ChlorineCyanoAlter electronics, potential for polar interactions

The synthesis of these bioisosteres would involve starting from the corresponding heterocyclic aldehyde or ketone and performing a Wittig or Horner-Wadsworth-Emmons reaction to construct the propenol side chain, followed by reduction of the resulting α,β-unsaturated ester or ketone.

Computational Chemistry and Theoretical Characterization of 3 5 Chlorothiophen 2 Yl Prop 2 Enol

Electronic Structure Calculations (DFT, Ab Initio)

The electronic structure of 3-(5-Chlorothiophen-2-yl)-prop-2-enol and its derivatives has been a subject of theoretical investigation to understand the distribution of electron density and its influence on the molecule's reactivity and properties. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost.

High-level ab initio calculations, while computationally more intensive, can offer even greater accuracy for specific electronic properties. For a series of related chalcone (B49325) derivatives, which share the chlorothiophene moiety, DFT calculations have been utilized to explore their electronic and nonlinear optical (NLO) properties. These studies often involve the calculation of frontier molecular orbitals (HOMO and LUMO) to understand the electronic transition characteristics. For instance, in studies of similar compounds, the HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

Natural Bond Orbital (NBO) analysis is another crucial tool used to investigate charge transfer and intramolecular interactions. This analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which is essential for understanding the stability and reactivity of the molecule.

Molecular Geometry and Conformational Analysis

For this compound, conformational analysis would involve rotating the bonds connecting the thiophene (B33073) ring, the propenol chain, and the hydroxyl group to identify the global minimum energy structure. The presence of the C=C double bond in the propenol chain typically results in E and Z isomers, with the E conformation often being the more stable form in similar chalcone compounds. researchgate.netnih.govnih.gov

Table 1: Representative Theoretical Geometrical Parameters

Parameter Description Theoretical Value Range
Dihedral Angle (Thiophene-Propenol) The angle between the plane of the thiophene ring and the propenol chain. Varies with conformation
C=C Bond Length The length of the double bond in the propenol chain. ~1.34 Å

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation. For molecules containing the 5-chlorothiophene-2-yl moiety, DFT calculations have been successfully used to predict FT-IR and Raman spectra. researchgate.netresearchgate.net The calculated vibrational frequencies and intensities can be correlated with experimental spectra to assign specific vibrational modes to functional groups within the molecule.

Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra. UV-Vis absorption spectra can also be predicted using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions and the maximum absorption wavelengths (λmax). researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding the potential chemical reactions of this compound requires the modeling of reaction pathways and the identification of transition states. For example, the photocyclization of styrylthiophenes, which are structurally related, has been studied to understand the formation of thiahelicenes. ua.es These studies involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation energies. This information is crucial for predicting the feasibility and outcome of a chemical reaction. For this compound, theoretical modeling could be used to investigate reactions such as oxidation of the alcohol, electrophilic addition to the double bond, or reactions involving the thiophene ring.

Broader Research Implications and Future Perspectives of 3 5 Chlorothiophen 2 Yl Prop 2 Enol Scaffold

Role as a Precursor in Complex Molecule Synthesis

The inherent reactivity of both the thiophene (B33073) ring and the allylic alcohol group makes 3-(5-chlorothiophen-2-yl)-prop-2-enol a valuable precursor for the synthesis of more complex molecules. Allylic alcohols are well-established intermediates in organic synthesis, participating in a wide array of transformations such as epoxidation, oxidation to enones, and various coupling reactions. nih.govnih.gov The thiophene moiety itself can be further functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. bohrium.comnih.gov

The combination of these two functionalities in one molecule opens pathways to novel molecular architectures. For instance, the hydroxyl group can direct metal-catalyzed C-H activation on the thiophene ring, enabling regioselective elaboration. Furthermore, the allylic alcohol can be converted into other functional groups, serving as a linchpin for building larger, more intricate structures that are of interest in medicinal chemistry and materials science. Thiophene derivatives are known intermediates for a variety of synthetic targets. researchgate.netresearchgate.netnih.gov The development of chemoenzymatic strategies further broadens the utility of such precursors, allowing for the synthesis of enantiopure compounds which are critical in the development of pharmaceuticals. mdpi.com

Potential in Agrochemical and Materials Science Research

Thiophene-containing compounds have found extensive applications in both agrochemical and materials science research. nih.govnih.gov The incorporation of a thiophene ring can confer desirable properties such as pesticidal or fungicidal activity. mdpi.com For example, several commercial fungicides and insecticides are based on thiophene scaffolds. nih.gov The specific substitution pattern of this compound, including the chloro-substituent, could be explored for the development of new agrochemicals with potentially novel modes of action.

In materials science, thiophene derivatives are fundamental components of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The π-conjugated system of the thiophene ring facilitates charge transport, a key property for these applications. The allylic alcohol functionality of this compound offers a reactive handle for polymerization or for grafting onto surfaces, enabling the creation of novel functional polymers and materials. Chalcones derived from chlorothiophene have been investigated for their nonlinear optical (NLO) properties, suggesting that this scaffold could be a precursor to materials with interesting photophysical characteristics. nih.govresearchgate.netnih.gov

Field of Research Potential Application of the Scaffold Key Structural Feature
Agrochemicals Development of new fungicides or insecticides.Thiophene ring, Chloro-substituent.
Materials Science Precursor for conductive polymers, OLEDs, OFETs.π-conjugated thiophene system.
Nonlinear Optics Synthesis of materials with NLO properties.Chlorothiophene-based chromophore.

Exploration of Biological Relevance of Thiophene-Allylic Alcohol Motifs

The thiophene nucleus is a well-recognized pharmacophore present in numerous clinically approved drugs and biologically active compounds. nih.gov Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govderpharmachemica.comencyclopedia.pubcabidigitallibrary.org The biological activity is often dependent on the substitution pattern on the thiophene ring. nih.gov

Allylic alcohols, while primarily viewed as synthetic intermediates, can also contribute to the biological profile of a molecule. Chiral allylic alcohols are crucial components in the synthesis of many natural products and pharmaceuticals. nih.gov The combination of a thiophene ring with an allylic alcohol creates a "hybrid" scaffold that could exhibit unique biological activities. The specific arrangement of the chloro-substituent, the thiophene ring, and the allylic alcohol in this compound presents a novel chemical space for biological screening. Exploring its interactions with various biological targets, such as enzymes and receptors, could lead to the discovery of new therapeutic leads. cabidigitallibrary.orgnih.gov

Biological Activity of Thiophene Derivatives
Anti-inflammatory nih.gov
Antimicrobial encyclopedia.pubcabidigitallibrary.org
Anticancer nih.govnih.gov
Antiviral nih.govcabidigitallibrary.org
Antioxidant nih.gov
Antipsychotic nih.gov

Sustainable Synthesis and Biocatalytic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and green methodologies. eurekaselect.com The synthesis of this compound and related compounds can benefit from these approaches. Traditional methods for synthesizing thiophenes and allylic alcohols often involve harsh reagents and generate significant waste. derpharmachemica.com Green chemistry alternatives, such as microwave-assisted synthesis, solvent-free reactions, and the use of elemental sulfur, are being developed for thiophene synthesis. eurekaselect.comnih.gov

Biocatalysis offers a powerful and environmentally benign alternative for producing allylic alcohols. rsc.orgrsc.org Enzymes, such as carboxylic acid reductases (CARs) and alcohol dehydrogenases (ADHs), can catalyze the reduction of α,β-unsaturated carboxylic acids or aldehydes to the corresponding allylic alcohols with high selectivity and under mild conditions. rsc.orgrsc.org The use of whole-cell biocatalysts or isolated enzyme systems can provide access to enantiomerically pure allylic alcohols, which are valuable chiral building blocks. nih.govnih.gov Applying these biocatalytic methods to the synthesis of this compound could provide a more sustainable and efficient route to this compound. uni-stuttgart.de

Future Directions in Synthetic Methodology Development

The synthesis of substituted thiophenes remains an active area of research in organic chemistry. bohrium.com Future developments will likely focus on creating more efficient, regioselective, and atom-economical methods. Metal-catalyzed cross-coupling and C-H activation reactions are powerful tools for the functionalization of pre-formed thiophene rings. bohrium.comnih.gov Additionally, novel cyclization strategies that construct the thiophene ring from acyclic precursors are continuously being explored. organic-chemistry.orgnih.gov

For the this compound scaffold, future synthetic work could focus on:

Developing catalytic, asymmetric methods for the synthesis of enantiopure (R)- or (S)-3-(5-chlorothiophen-2-yl)-prop-2-enol.

Exploring late-stage functionalization of the thiophene ring to rapidly generate a library of analogues for structure-activity relationship studies.

Integrating flow chemistry techniques to enable a safer, more scalable, and automated synthesis of this and related compounds.

These advancements in synthetic methodology will be crucial for fully realizing the potential of the this compound scaffold in various fields of research.

Q & A

Q. What are the common synthetic routes for 3-(5-Chlorothiophen-2-yl)-prop-2-enol, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , reacting a ketone (e.g., 1-(5-chlorothiophen-2-yl)ethanone) with an aldehyde under basic conditions. For example, glacial acetic acid and phenylhydrazine are used as catalysts, with heating (4–24 hours) and purification via recrystallization (ethanol) . Reaction monitoring by thin-layer chromatography (TLC) ensures purity . Optimization involves adjusting molar ratios, temperature (80–100°C), and solvent systems (e.g., ethanol or acetic acid) to improve yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1647 cm⁻¹, C-Cl at ~797 cm⁻¹) .
  • ¹H NMR : Key peaks include vinyl protons (δ 7.31–7.85 ppm, J = 15–16 Hz for trans-configuration) and aromatic protons (δ 7.03–7.59 ppm) .
  • UV-Vis : Absorbance in the 250–300 nm range due to π→π* transitions in the conjugated enol-thiophene system .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stability tests recommend storage at 4°C in inert atmospheres to prevent oxidation. Degradation studies via HPLC show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does keto-enol tautomerism influence the crystallographic behavior of this compound?

X-ray crystallography reveals co-crystallization of the enol form with its keto tautomer (e.g., 93% enol vs. 7% keto in a co-crystal structure) . The enol form stabilizes via intramolecular hydrogen bonding (O-H⋯O), while the keto form participates in Cl⋯Cl and C-H⋯O interactions. Refinement using SHELXL (with Hirshfeld surface analysis) confirms these interactions .

Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

The compound exhibits antimicrobial activity (e.g., against S. aureus and E. coli) via inhibition of bacterial enzyme systems (e.g., dihydrofolate reductase). Docking studies suggest the chlorothiophene moiety interacts with hydrophobic enzyme pockets, while the enol group disrupts hydrogen-bonding networks . Antioxidant activity (DPPH assay) correlates with radical scavenging by the conjugated π-system .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict bond lengths (C=C: ~1.34 Å, C-O: ~1.36 Å) and frontier molecular orbitals (HOMO-LUMO gap: ~4.1 eV), indicating reactivity at the enol oxygen and thiophene sulfur . Solvent effects (e.g., ethanol) are modeled using PCM, showing increased dipole moment (~3.2 D) .

Q. How should researchers resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or IR data (e.g., shifting vinyl proton peaks) arise from solvent polarity or tautomeric equilibria. Multi-technique validation (e.g., 2D NMR, X-ray diffraction) is recommended. For example, NOESY can confirm spatial proximity of protons in tautomeric forms .

Q. What intermolecular interactions dominate in the solid-state packing of this compound?

Crystal structures show C-H⋯O/S hydrogen bonds (2.5–3.0 Å) and Cl⋯Cl interactions (3.3 Å). These contribute to a 3D supramolecular framework, as visualized using ORTEP-3 . Thermal analysis (DSC/TGA) indicates melting points ~150–160°C with no polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.